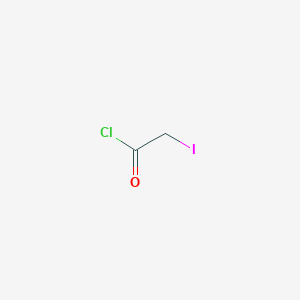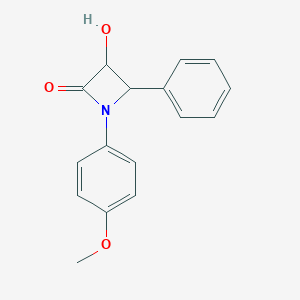
3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one, also known as HPPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. HPPA belongs to the class of azetidinone compounds, which have been found to possess various biological activities.
Aplicaciones Científicas De Investigación
Antitumor and Antiproliferative Applications
The compound and its derivatives have been extensively studied for their antitumor and antiproliferative properties. For instance, Greene et al. (2016) discovered that 3-phenoxy-1,4-diarylazetidin-2-ones exhibit potent antiproliferative properties. Specifically, derivatives of this compound showed significant inhibition of tubulin polymerization, disrupted microtubular structures in breast cancer cells, and induced G2/M arrest and apoptosis, highlighting their potential as antitumor agents. Moreover, the phosphate and amino acid prodrugs of these compounds retain potency, making them promising candidates for clinical development (Greene et al., 2016).
Antimicrobial Properties
A variant of the compound, specifically 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones, demonstrated potent antimicrobial activity against pathogens such as Bacillus anthracis, Staphylococcus aureus, and Candida albicans. The structure-activity relationship (SAR) trends observed in these studies provide insights into the antimicrobial potential of these compounds (Halve et al., 2007).
Synthesis of Taxotere (Docetaxel)
The compound has been used as a building block in the synthesis of protected (3R,4S)-N-Boc-3-hydroxy-4-methyl-4-phenylazetidin-2-one, which was further used to synthesize novel C-3' methyl taxotere (docetaxel), an important chemotherapeutic agent (Lucatelli et al., 2002).
Role in Enzyme Inhibition
Although preliminary, compounds derived from 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one were evaluated for their potential activity as inhibitors of PPE(HLE) enzymes. Molecular modeling suggested potential activity, but the tested compounds did not show remarkable inhibitory activity (Venz & Otto, 2001).
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form 4-methoxyphenylhydrazine. This is followed by the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-methoxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one. Finally, the compound is hydrolyzed to form the target compound, 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one.", "Starting Materials": [ "4-methoxybenzaldehyde", "phenylhydrazine", "ethyl acetoacetate" ], "Reaction": [ "Step 1: Reaction of 4-methoxybenzaldehyde with phenylhydrazine in ethanol to form 4-methoxyphenylhydrazine.", "Step 2: Reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in ethanol to form 3-methoxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one.", "Step 3: Hydrolysis of 3-methoxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one in hydrochloric acid to form 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one." ] } | |
Número CAS |
146924-94-9 |
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
(3R,4S)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C16H15NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3/t14-,15+/m0/s1 |
Clave InChI |
FTOHXQPVCMMHRO-LSDHHAIUSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N2[C@H]([C@H](C2=O)O)C3=CC=CC=C3 |
SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)O)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)N2C(C(C2=O)O)C3=CC=CC=C3 |
Sinónimos |
(3R-cis)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



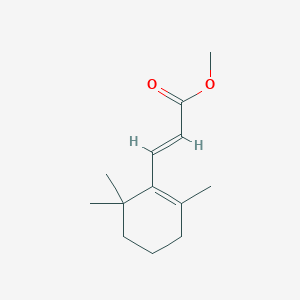

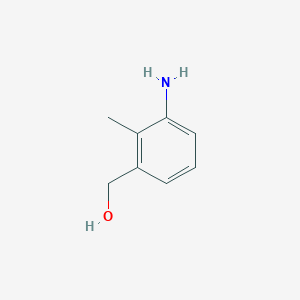
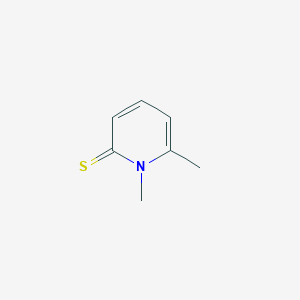





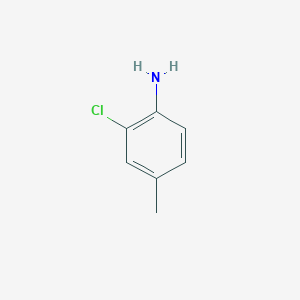
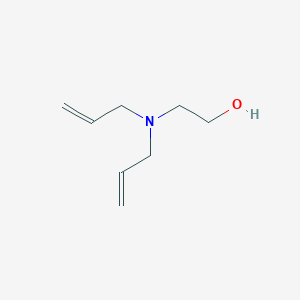
![(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone](/img/structure/B104757.png)

